7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYJWERZTXWUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthetic route includes a three-step reaction starting with the precursor, followed by cyclocondensation with α-acetyl-γ-butyrolactone to afford the desired compound . The use of deep eutectic solvents (DES) in the synthesis process provides several advantages, such as a benign environment, high yield, scalability, and a simple work-up procedure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of environmentally friendly solvents and scalable synthetic routes, such as those involving DES, are likely to be favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include α-acetyl-γ-butyrolactone for cyclocondensation and deep eutectic solvents for environmentally friendly synthesis .
Major Products Formed: The major products formed from these reactions include pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine derivatives .
Scientific Research Applications
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to mimic purine, enabling it to interact with enzymes and receptors involved in biological processes . This interaction can lead to various pharmacological effects, such as anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness: 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs . Its ability to form various derivatives with significant pharmacological properties further highlights its uniqueness .
Biological Activity
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1541963-87-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.17 g/mol. Its structure features a pyrazolo-pyrimidine core that is crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.17 g/mol |
| InChI Key | BVYJWERZTXWUFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)N)C(=O)O |
The mechanism of action for this compound involves its ability to mimic purine structures, allowing it to interact with various enzymes and receptors involved in critical biological processes. It has been shown to inhibit specific viral enzymes and exhibit cytotoxic effects on cancer cells.
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have demonstrated significant inhibitory activity against the Hepatitis C virus (HCV). A study reported that this compound effectively inhibited HCV replication in cell culture systems, showcasing its potential as an antiviral agent .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. For instance, a study on similar pyrazolo-pyrimidines revealed that they could inhibit tumor growth in MCF-7 breast cancer cells by inducing G1/S phase arrest and enhancing apoptosis .
Case Study 1: Hepatitis C Virus Inhibition
A notable case study involved the synthesis and evaluation of various 7-amino derivatives against HCV. The results indicated that specific structural modifications enhanced their inhibitory activity against the virus, suggesting a structure-activity relationship critical for drug development .
Case Study 2: Anticancer Activity in MCF-7 Cells
In another study focusing on the anticancer effects of pyrazolo-pyrimidines, researchers found that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates in MCF-7 cells. The study highlighted the importance of further optimizing these compounds to enhance their efficacy and selectivity against cancer cells .
Q & A
Q. Key Considerations :
- Temperature control during cyclization is critical to avoid decomposition (e.g., Boc group removal at >80°C) .
- Hydrolysis with NaOH may fail; LiOH in methanol is more effective .
What spectroscopic and analytical techniques are used to characterize this compound and its derivatives?
Basic Research Question
Characterization relies on:
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, pyrimidine protons resonate at δ 8.5–9.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weights (e.g., [M+H]+ peaks for carboxamides) .
Advanced Tip : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
How can reaction conditions be optimized to minimize by-products during synthesis?
Advanced Research Question
By-product formation often stems from:
Q. Optimization Strategies :
- Use low-temperature reflux (80°C) and monitor reaction progress via TLC .
- Employ excess LiOH (2.5–3.0 eq.) during hydrolysis to ensure complete ester conversion .
How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Substituents at the 3-carboxamide and 5-methyl positions significantly impact bioactivity. For example:
| Compound | Substituent (R) | Cathepsin K IC₅₀ | Cathepsin B IC₅₀ |
|---|---|---|---|
| 5a | N-butyl | ~25 µM | >100 µM |
| 5c | N-(2-picolyl) | >100 µM | ~45 µM |
Q. Key Findings :
- Bulky groups (e.g., picolyl) enhance Cathepsin B inhibition, while alkyl chains favor Cathepsin K .
- Electron-withdrawing substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
Methodological Insight : Use molecular docking to predict binding interactions with target enzymes (e.g., Cathepsin K’s S2 pocket) .
What strategies resolve contradictions in reported biological data for this compound class?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Workflow :
Reproduce Synthesis : Validate purity via HPLC (>95%) and HRMS.
Standardize Assays : Use identical enzyme lots and buffer systems.
Control Experiments : Test intermediates (e.g., ester precursors) to rule out off-target effects .
How are computational methods integrated into the design of novel analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) studies leverage:
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., hydrogen bonding with Cathepsin B’s catalytic cysteine) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency .
Case Study : Introducing a cyclopropyl group at position 7 enhances metabolic stability by reducing CYP450 oxidation .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
